L-Valyl-L-alanyl-L-alanyl-L-leucylglycine
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Overview
Description
L-Valyl-L-alanyl-L-alanyl-L-leucylglycine is a pentapeptide composed of the amino acids valine, alanine, leucine, and glycine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-alanyl-L-alanyl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-alanyl-L-alanyl-L-leucylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.
Oxidation: Reaction with oxidizing agents, potentially altering the peptide’s structure and function.
Substitution: Replacement of specific amino acids within the peptide sequence.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or acidic hydrolysis with hydrochloric acid.
Oxidation: Use of oxidizing agents like hydrogen peroxide or performic acid.
Substitution: Employing specific reagents to replace amino acids, such as using Fmoc-protected amino acids in SPPS.
Major Products Formed
Hydrolysis: Produces smaller peptides or individual amino acids.
Oxidation: Results in oxidized peptides with altered properties.
Substitution: Generates modified peptides with different amino acid sequences.
Scientific Research Applications
L-Valyl-L-alanyl-L-alanyl-L-leucylglycine has diverse applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Valyl-L-alanyl-L-alanyl-L-leucylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and parenteral nutrition.
L-Valyl-L-alanine: A dipeptide with distinct sorption properties and thermal stability.
L-Leucyl-L-leucine: Another dipeptide studied for its uptake and transport properties.
Uniqueness
L-Valyl-L-alanyl-L-alanyl-L-leucylglycine stands out due to its specific amino acid sequence, which imparts unique structural and functional properties. Its pentapeptide structure allows for more complex interactions and applications compared to shorter dipeptides.
Properties
CAS No. |
184764-18-9 |
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Molecular Formula |
C19H35N5O6 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H35N5O6/c1-9(2)7-13(18(29)21-8-14(25)26)24-17(28)12(6)22-16(27)11(5)23-19(30)15(20)10(3)4/h9-13,15H,7-8,20H2,1-6H3,(H,21,29)(H,22,27)(H,23,30)(H,24,28)(H,25,26)/t11-,12-,13-,15-/m0/s1 |
InChI Key |
CRDFCUFKXGDRAQ-ABHRYQDASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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